N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide

Catalog No.
S548585
CAS No.
925434-55-5
M.F
C25H23N7OS
M. Wt
469.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazo...

CAS Number

925434-55-5

Product Name

N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide

IUPAC Name

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide

Molecular Formula

C25H23N7OS

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C25H23N7OS/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31/h1-8,13,15-16,26H,9-12,14H2,(H,29,33)

InChI Key

IASPBORHOMBZMY-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5

Solubility

Soluble in DMSO, not in water

Synonyms

N-(2-(3-(piperazin-1-ylmethyl)imidazo(2,1-b)thiazol-6-yl)phenyl)quinoxaline-2-carboxamide, PMITPQ-carboxamide

Canonical SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5

Description

The exact mass of the compound N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide is 469.16848 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide, commonly referred to as SRT1720, is a synthetic compound that has garnered attention for its potential therapeutic applications. The compound features a complex structure that includes a quinoxaline core, an imidazo-thiazole moiety, and a piperazine group, which contribute to its unique biological properties. Its chemical formula is C25H23N7O2SC_{25}H_{23}N_{7}O_{2}S and it has a molecular weight of approximately 506.02 g/mol .

The mechanism of action of N-(PIPMT)-QNX remains unknown. Given the presence of the piperazine ring, a common functional group in many bioactive molecules, it might interact with specific proteins or enzymes in biological systems []. However, further research is needed to elucidate its specific biological targets and effects.

  • Search for medicinal chemistry properties: While the exact function is unknown, the compound's structure suggests potential for medicinal chemistry research. The presence of the imidazo[2,1-b]thiazole and quinoxaline rings, which are found in various bioactive molecules, might be of interest for researchers investigating new drugs [, ].
  • Review of scientific databases: Searching scientific databases like PubMed or SciFinder might reveal recent publications where this specific compound is being studied. However, a preliminary search did not yield any relevant results.

SRT1720 primarily acts as an activator of NAD(+)-dependent histone deacetylases, particularly sirtuins, which are involved in various cellular processes including metabolism and aging . The compound's mechanism of action involves the modulation of deacetylation processes within the cell, influencing gene expression and metabolic pathways.

SRT1720 has demonstrated significant biological activity, notably in promoting mitochondrial biogenesis and enhancing cellular resilience against oxidative stress. Research indicates that it can stimulate mitochondrial function in renal proximal tubule cells, leading to increased ATP levels and improved mitochondrial respiration rates . Additionally, SRT1720 has shown potential neuroprotective effects and may play a role in metabolic diseases by improving insulin sensitivity .

The synthesis of SRT1720 involves multiple steps that typically include the formation of the quinoxaline ring followed by the introduction of the imidazo-thiazole and piperazine groups. While specific synthetic routes may vary, common methodologies include:

  • Formation of Quinoxaline: Utilizing 1,2-diamines and α,β-unsaturated carbonyl compounds.
  • Synthesis of Imidazo-Thiazole: Employing cyclization reactions involving thioamide derivatives.
  • Piperazine Attachment: Introducing piperazine via nucleophilic substitution reactions.

Each step requires careful control of reaction conditions to ensure high yield and purity.

SRT1720 has been explored for various applications, particularly in the fields of:

  • Metabolic Disorders: Its ability to enhance mitochondrial function positions it as a candidate for treating conditions like obesity and diabetes.
  • Neuroprotection: Preliminary studies suggest it may protect neurons from damage associated with neurodegenerative diseases.
  • Aging Research: As a sirtuin activator, it is being investigated for its potential to influence aging processes at the cellular level.

Interaction studies have revealed that SRT1720 can modulate several signaling pathways through its action on sirtuins. It has been shown to interact with various proteins involved in metabolic regulation, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), thereby influencing energy metabolism and oxidative stress responses . Furthermore, it exhibits inhibitory effects on certain cytochrome P450 enzymes (e.g., CYP2C19, CYP2C9), which may affect drug metabolism .

SRT1720 shares structural similarities with several other compounds known for their biological activities. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
ResveratrolPolyphenolic compoundAntioxidant, anti-inflammatoryNaturally occurring
NicotinamideAmide form of vitamin B3NAD+ precursorEssential nutrient
QuercetinFlavonoidAntioxidant, anti-inflammatoryPlant-derived
SRT2183Similar sirtuin activatorEnhances sirtuin activityMore potent than SRT1720

SRT1720 stands out due to its specific structural components (e.g., imidazo-thiazole) and its targeted action on mitochondrial biogenesis through sirtuin activation, setting it apart from other compounds that primarily focus on antioxidant properties or broader metabolic effects.

Imidazo[2,1-b]thiazole Ring Construction Strategies

The imidazo[2,1-b]thiazole core represents a critical structural element in the target molecule, requiring careful consideration of synthetic approaches. Retrosynthetic analysis reveals several strategic disconnections for this fused heterocyclic system [1] [2] [3].

The most commonly employed strategy involves the cyclization of 2-aminothiazole precursors with α-haloketones or α-haloesters. This approach enables the construction of the imidazo[2,1-b]thiazole framework through nucleophilic substitution followed by intramolecular cyclization [1] [2]. The reaction proceeds through initial nucleophilic attack of the amino group on the electrophilic carbon, followed by ring closure to form the desired bicyclic structure.
Alternative synthetic routes include the use of α-dicarbonyl compounds in combination with 2-aminothiazoles under acidic conditions [3]. This methodology offers advantages in terms of atom economy and substrate availability, though it may require optimization of reaction conditions to achieve satisfactory yields. The choice of disconnection strategy depends on the specific substitution pattern required and the availability of starting materials.

Microwave-assisted synthesis has emerged as a powerful tool for imidazo[2,1-b]thiazole construction, offering significant improvements in reaction times and yields compared to conventional heating methods [3] [4]. Under microwave irradiation, the cyclization process can be completed in 30 minutes compared to 6 hours under traditional conditions, while achieving yields of 78% versus 33% respectively [1].

The copper-catalyzed A3-coupling approach represents a more recent advancement, enabling the direct synthesis of functionalized imidazo[2,1-b]thiazoles from benzaldehydes, 2-aminothiazoles, and alkynes [2]. This multicomponent reaction provides access to structurally diverse products with yields ranging from 33% to 93% in both batch and continuous flow conditions.

Quinoxaline-2-carboxamide Formation Techniques

The quinoxaline-2-carboxamide moiety requires careful retrosynthetic planning due to the presence of multiple nitrogen atoms and the need for regioselective functionalization [5] [6] [7]. The primary synthetic approach involves the condensation of ortho-phenylenediamine derivatives with α-dicarbonyl compounds, followed by carboxylation and amidation reactions.

The synthesis of quinoxaline-2-carboxylic acid derivatives typically proceeds through the cyclization of substituted 1,2-phenylenediamines with glyoxal or similar dicarbonyl compounds [5] [6]. This process requires careful control of reaction conditions to ensure selective formation of the desired regioisomer. The resulting quinoxaline core can then be functionalized at the 2-position through various methodologies.

Amidation reactions represent the final step in quinoxaline-2-carboxamide formation, typically employing coupling reagents such as oxalyl chloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, or propylphosphonic anhydride [5] [7]. The choice of coupling reagent significantly influences reaction efficiency and product purity, with oxalyl chloride providing yields of 24-90% depending on the specific amine coupling partner.

Microwave-assisted synthesis has demonstrated particular utility in quinoxaline-2-carboxamide formation, enabling rapid cyclization and improved yields [6] [4]. The controlled heating profile achievable under microwave irradiation allows for precise temperature control, minimizing side reactions and decomposition pathways that can occur under conventional heating conditions.

Piperazine Coupling Reactions and Functionalization

Piperazine coupling reactions represent a critical synthetic transformation, requiring careful consideration of regioselectivity and reaction conditions to achieve the desired N-(piperazin-1-ylmethyl) substitution pattern [8] [9] [10].

The palladium-catalyzed N-arylation of piperazines has emerged as a highly efficient methodology, enabling the formation of carbon-nitrogen bonds under mild conditions [8] [10]. Using RuPhos/Pd2(dba)3 catalyst systems, electron-rich and sterically hindered aryl chlorides can be aminated with excellent yields up to 97% in reaction times as short as 10 minutes [8]. This methodology offers significant advantages over traditional nucleophilic substitution approaches, particularly for substrates that are challenging to activate.

The functionalization of piperazine rings through C-H activation represents an advanced synthetic strategy, enabling direct modification without pre-functionalization [9] [11]. Photoredox catalysis has proven particularly effective for α-C-H functionalization, utilizing visible light to generate reactive intermediates that undergo selective coupling reactions. The use of iridium photocatalysts, such as Ir(ppy)3, enables the oxidation of piperazine substrates to form α-amino radical intermediates that can couple with various electrophiles [11].

Transition metal-catalyzed approaches offer complementary reactivity patterns for piperazine functionalization. The use of copper catalysts in combination with oxidizing agents enables the formation of carbon-carbon and carbon-heteroatom bonds at the α-position of piperazines [9]. These methodologies provide access to structurally diverse piperazine derivatives with good functional group tolerance.

The reductive amination approach represents a classical yet reliable method for piperazine alkylation, utilizing sodium cyanoborohydride or sodium triacetoxyborohydride as mild reducing agents [12]. This methodology enables the introduction of substituted benzyl groups through reaction with appropriate aldehydes, providing yields of 56-84% under optimized conditions.

Purification Challenges and Yield Optimization

The purification of complex heterocyclic compounds presents significant challenges due to their structural complexity and the presence of multiple functional groups [13] [14] [15]. The target molecule contains both basic nitrogen atoms and aromatic ring systems, requiring careful selection of purification methodologies to achieve the desired purity levels.

Column chromatography remains the most widely employed purification technique for heterocyclic compounds, offering excellent separation efficiency for structurally diverse products [13] [15]. Silica gel chromatography typically achieves purities of 95-99% with recovery yields of 70-90%, though solvent consumption represents a significant environmental concern. The selection of appropriate eluent systems requires careful optimization to balance separation efficiency with environmental impact.

Preparative high-performance liquid chromatography offers superior purification capabilities, achieving purities of 99-99.9% with recovery yields of 80-95% [13]. However, the high cost and limited throughput of this approach restricts its application to high-value compounds where exceptional purity is required.

Crystallization techniques provide an attractive alternative for compounds capable of forming well-defined crystal structures. Recrystallization can achieve purities of 98-99.5%, though recovery yields of 60-85% may be lower than chromatographic methods [13]. The selection of appropriate solvent systems and crystallization conditions requires extensive optimization to achieve satisfactory results.

Yield optimization strategies focus on minimizing the number of synthetic steps and maximizing the efficiency of each transformation [16] [17]. Linear synthesis routes suffer from cumulative yield losses, with overall yields dropping to 2.8% for 10-step sequences with 70% per step efficiency [16]. Convergent synthesis approaches offer significant advantages, increasing overall yields to 12% for similar synthetic complexity by reducing the longest linear sequence.

The implementation of continuous flow chemistry enables improved yield optimization through precise control of reaction parameters [18] [19]. Flow conditions allow for the use of elevated temperatures and pressures that are not safely achievable in batch reactions, often resulting in improved conversion rates and selectivity. The integration of multiple reaction steps in continuous flow systems can achieve overall yields of 87% with significantly reduced reaction times [18].

Green Chemistry Approaches in Large-Scale Synthesis

The implementation of green chemistry principles in heterocyclic synthesis requires systematic consideration of environmental impact across all synthetic operations [20] [21] [22]. The target molecule synthesis can benefit from multiple green chemistry approaches, including solvent selection, energy minimization, and waste reduction strategies.

Solvent selection represents one of the most significant opportunities for environmental impact reduction [23] [24] [25]. Traditional organic solvents pose substantial environmental and health risks due to their volatility, toxicity, and persistence. Bio-based solvents derived from renewable resources offer attractive alternatives, with ethanol, glycerol, and ethyl lactate providing excellent performance while minimizing environmental impact [23] [26].

Supercritical carbon dioxide has emerged as an exceptionally green solvent for heterocyclic synthesis, offering unique advantages in terms of environmental impact and reaction selectivity [24] [26]. Operating at temperatures above 31°C and pressures above 7.38 MPa, supercritical CO2 behaves as a good nonpolar solvent while being completely non-toxic and readily recyclable. The use of supercritical CO2 can reduce E-factors to 5-15 kg waste per kg product compared to 25-100 kg for conventional synthesis [25].

Water as a reaction medium represents the ultimate green solvent, offering non-toxicity, renewability, and complete environmental compatibility [24] [26]. The development of water-compatible catalysts and reaction conditions enables the synthesis of complex heterocycles in aqueous media, achieving E-factors as low as 3-10 kg waste per kg product [25].

Microwave-assisted synthesis provides significant energy savings and reaction time reductions compared to conventional heating methods [4] [27] [28]. The direct heating of reaction mixtures through dielectric heating minimizes energy waste and enables rapid reaction completion. For heterocyclic synthesis, microwave irradiation can reduce reaction times from hours to minutes while improving yields and selectivity [4].

Continuous manufacturing approaches offer substantial advantages for large-scale synthesis, enabling precise control of reaction parameters and minimizing waste generation [22] [18] [19]. The integration of multiple synthetic steps in continuous flow systems reduces the need for intermediate isolation and purification, significantly improving overall process efficiency. E-factors can be reduced to 8-25 kg waste per kg product through continuous manufacturing implementation [25].

Cascade reactions represent an advanced green chemistry approach, enabling the formation of complex molecular structures through sequential transformations without intermediate isolation [21] [22] [29]. The design of cascade sequences requires careful consideration of reaction compatibility and selectivity, but can achieve E-factors as low as 3-12 kg waste per kg product while dramatically simplifying synthetic operations [25].

The implementation of process analytical technology enables real-time monitoring and optimization of synthetic processes, minimizing waste generation and improving product quality [30] [31] [32]. In-line spectroscopic monitoring allows for precise control of reaction parameters and early detection of process deviations, enabling proactive adjustments to maintain optimal conditions.

Biocatalysis offers exceptional opportunities for green heterocyclic synthesis, utilizing evolved enzymes to achieve highly selective transformations under mild conditions [21] [22]. The use of engineered enzymes can achieve E-factors as low as 1-5 kg waste per kg product while operating at ambient temperature and pressure [25]. The development of whole-cell biocatalysts enables the integration of multiple enzymatic steps, further improving overall process efficiency.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.16847956 g/mol

Monoisotopic Mass

469.16847956 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DX3FHY76FZ

Other CAS

925434-55-5

Wikipedia

SRT-1720

Dates

Last modified: 08-15-2023
1: Gueguen C, Palmier B, Plotkine M, Marchand-Leroux C, Bessson VC. Neurological and Histological Consequences Induced by In Vivo Cerebral Oxidative Stress: Evidence for Beneficial Effects of SRT1720, a Sirtuin 1 Activator, and Sirtuin 1-Mediated Neuroprotective Effects of Poly(ADP-ribose) Polymerase Inhibition. PLoS One. 2014 Feb 21;9(2):e87367. doi: 10.1371/journal.pone.0087367. eCollection 2014. PubMed PMID: 24586272; PubMed Central PMCID: PMC3931616.
2: Mitchell SJ, Martin-Montalvo A, Mercken EM, Palacios HH, Ward TM, Abulwerdi G, Minor RK, Vlasuk GP, Ellis JL, Sinclair DA, Dawson J, Allison DB, Zhang Y, Becker KG, Bernier M, de Cabo R. The SIRT1 Activator SRT1720 Extends Lifespan and Improves Health of Mice Fed a Standard Diet. Cell Rep. 2014 Feb 25. pii: S2211-1247(14)00065-5. doi: 10.1016/j.celrep.2014.01.031. [Epub ahead of print] PubMed PMID: 24582957.
3: Nguyen GT, Schaefer S, Gertz M, Weyand M, Steegborn C. Structures of human sirtuin 3 complexes with ADP-ribose and with carba-NAD+ and SRT1720: binding details and inhibition mechanism. Acta Crystallogr D Biol Crystallogr. 2013 Aug;69(Pt 8):1423-32. doi: 10.1107/S0907444913015448. Epub 2013 Jul 17. PubMed PMID: 23897466.
4: Matsuya Y, Kobayashi Y, Uchida S, Itoh Y, Sawada H, Suzuki T, Miyata N, Sugimoto K, Toyooka N. Search for a novel SIRT1 activator: structural modification of SRT1720 and biological evaluation. Bioorg Med Chem Lett. 2013 Sep 1;23(17):4907-10. doi: 10.1016/j.bmcl.2013.06.070. Epub 2013 Jul 3. PubMed PMID: 23876989.
5: Ichikawa T, Hayashi R, Suzuki K, Imanishi S, Kambara K, Okazawa S, Inomata M, Yamada T, Yamazaki Y, Koshimizu Y, Miwa T, Matsui S, Usui I, Urakaze M, Matsuya Y, Sasahara M, Tobe K. Sirtuin 1 activator SRT1720 suppresses inflammation in an ovalbumin-induced mouse model of asthma. Respirology. 2013 Feb;18(2):332-9. doi: 10.1111/j.1440-1843.2012.02284.x. PubMed PMID: 23062010.
6: Suzuki K, Hayashi R, Ichikawa T, Imanishi S, Yamada T, Inomata M, Miwa T, Matsui S, Usui I, Urakaze M, Matsuya Y, Ogawa H, Sakurai H, Saiki I, Tobe K. SRT1720, a SIRT1 activator, promotes tumor cell migration, and lung metastasis of breast cancer in mice. Oncol Rep. 2012 Jun;27(6):1726-32. doi: 10.3892/or.2012.1750. Epub 2012 Mar 27. PubMed PMID: 22470132.
7: Minor RK, Baur JA, Gomes AP, Ward TM, Csiszar A, Mercken EM, Abdelmohsen K, Shin YK, Canto C, Scheibye-Knudsen M, Krawczyk M, Irusta PM, Martín-Montalvo A, Hubbard BP, Zhang Y, Lehrmann E, White AA, Price NL, Swindell WR, Pearson KJ, Becker KG, Bohr VA, Gorospe M, Egan JM, Talan MI, Auwerx J, Westphal CH, Ellis JL, Ungvari Z, Vlasuk GP, Elliott PJ, Sinclair DA, de Cabo R. SRT1720 improves survival and healthspan of obese mice. Sci Rep. 2011;1:70. doi: 10.1038/srep00070. Epub 2011 Aug 18. Erratum in: Sci Rep. 2013;3():1131. PubMed PMID: 22355589; PubMed Central PMCID: PMC3216557.
8: Chauhan D, Bandi M, Singh AV, Ray A, Raje N, Richardson P, Anderson KC. Preclinical evaluation of a novel SIRT1 modulator SRT1720 in multiple myeloma cells. Br J Haematol. 2011 Dec;155(5):588-98. doi: 10.1111/j.1365-2141.2011.08888.x. Epub 2011 Sep 26. PubMed PMID: 21950728.
9: Huber JL, McBurney MW, Distefano PS, McDonagh T. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183. Future Med Chem. 2010 Dec;2(12):1751-9. doi: 10.4155/fmc.10.257. PubMed PMID: 21428798.
10: Zarse K, Schmeisser S, Birringer M, Falk E, Schmoll D, Ristow M. Differential effects of resveratrol and SRT1720 on lifespan of adult Caenorhabditis elegans. Horm Metab Res. 2010 Nov;42(12):837-9. doi: 10.1055/s-0030-1265225. Epub 2010 Oct 5. PubMed PMID: 20925017.
11: Funk JA, Odejinmi S, Schnellmann RG. SRT1720 induces mitochondrial biogenesis and rescues mitochondrial function after oxidant injury in renal proximal tubule cells. J Pharmacol Exp Ther. 2010 May;333(2):593-601. doi: 10.1124/jpet.109.161992. Epub 2010 Jan 26. PubMed PMID: 20103585; PubMed Central PMCID: PMC2872958.
12: Pacholec M, Bleasdale JE, Chrunyk B, Cunningham D, Flynn D, Garofalo RS, Griffith D, Griffor M, Loulakis P, Pabst B, Qiu X, Stockman B, Thanabal V, Varghese A, Ward J, Withka J, Ahn K. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1. J Biol Chem. 2010 Mar 12;285(11):8340-51. doi: 10.1074/jbc.M109.088682. Epub 2010 Jan 8. PubMed PMID: 20061378; PubMed Central PMCID: PMC2832984.
13: Yamazaki Y, Usui I, Kanatani Y, Matsuya Y, Tsuneyama K, Fujisaka S, Bukhari A, Suzuki H, Senda S, Imanishi S, Hirata K, Ishiki M, Hayashi R, Urakaze M, Nemoto H, Kobayashi M, Tobe K. Treatment with SRT1720, a SIRT1 activator, ameliorates fatty liver with reduced expression of lipogenic enzymes in MSG mice. Am J Physiol Endocrinol Metab. 2009 Nov;297(5):E1179-86. doi: 10.1152/ajpendo.90997.2008. Epub 2009 Sep 1. PubMed PMID: 19724016.

Explore Compound Types